

4-Bromobenzophenone synthesis via Friedel-Crafts acylation

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Compound of Interest

Compound Name: **4-Bromobenzophenone**

Cat. No.: **B181533**

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An In-depth Technical Guide to the Synthesis of **4-Bromobenzophenone** via Friedel-Crafts Acylation

Introduction

The Friedel-Crafts acylation is a fundamental and versatile reaction in organic chemistry for the synthesis of aryl ketones.^{[1][2]} This electrophilic aromatic substitution reaction facilitates the introduction of an acyl group onto an aromatic ring, a critical transformation in the production of intermediates for pharmaceuticals and fine chemicals.^{[3][4][5]} This guide provides a comprehensive technical overview of the synthesis of **4-bromobenzophenone** from bromobenzene and benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl_3).^[1]

Benzophenone and its derivatives, such as **4-bromobenzophenone**, are key structural motifs and precursors in various chemical processes.^[1] The synthesis via Friedel-Crafts acylation is a classic demonstration of this reaction's utility, involving the generation of a highly electrophilic acylium ion that then attacks the electron-rich aromatic ring of bromobenzene.^{[1][3]} Due to the electron-withdrawing nature of the resulting ketone, the product is deactivated towards further acylation, which prevents the polysubstitution often observed in Friedel-Crafts alkylations.^{[6][7]}

Reaction Mechanism

The synthesis of **4-bromobenzophenone** proceeds through a well-established electrophilic aromatic substitution mechanism. The reaction can be broken down into three primary steps:

- Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl_3), reacts with benzoyl chloride to form a highly electrophilic acylium ion.[3][8] This ion is resonance-stabilized.
- Electrophilic Attack: The bromobenzene ring acts as a nucleophile, attacking the acylium ion. The bromine atom is an ortho, para-directing deactivator.[3][9] The para-isomer is the major product, primarily due to reduced steric hindrance compared to the ortho position.[3][10] This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.
- Deprotonation and Catalyst Regeneration: The AlCl_4^- ion, formed in the first step, removes a proton from the arenium ion.[8] This restores the aromaticity of the ring, yielding the **4-bromobenzophenone** product and regenerating the AlCl_3 catalyst.[8] However, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl_3 , necessitating the use of stoichiometric or greater amounts of the catalyst.[6] An aqueous workup is required to break this complex and isolate the final product.[6]

Caption: Friedel-Crafts acylation mechanism for **4-bromobenzophenone**.

Experimental Protocols

The following section details a typical laboratory procedure for the synthesis of **4-bromobenzophenone**.

Materials and Reagents

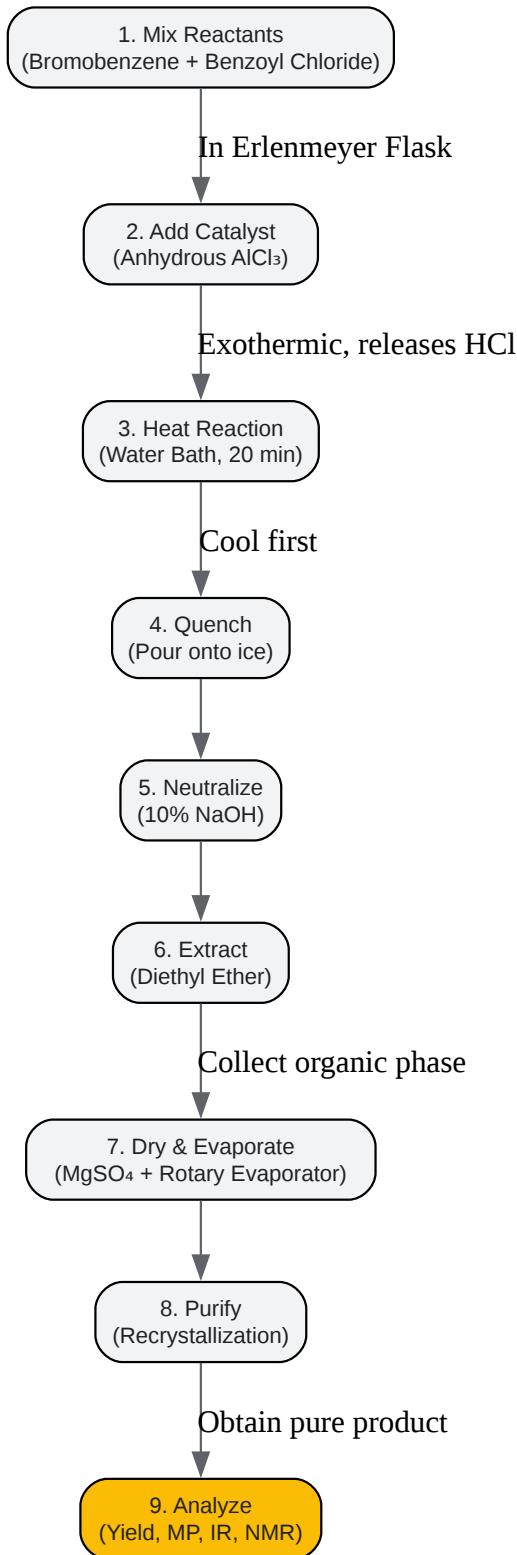
Reagent/Material	Formula	FW (g/mol)	Amount (mmol)	Quantity
Bromobenzene	C ₆ H ₅ Br	157.01	19	2.0 mL (3.0 g)
Benzoyl Chloride	C ₇ H ₅ ClO	140.57	30	3.3 mL (4.0 g)
Anhydrous Aluminum Chloride	AlCl ₃	133.34	30	4.0 g
10% Sodium Hydroxide Solution	NaOH	40.00	-	As needed
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	-	For extraction
Light Petroleum (60-80 °C)	-	-	-	For recrystallization
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	-	For drying
Ice	H ₂ O	18.02	-	For quenching
<p>Note: The quantities are based on a representative procedure.[3]</p>				

Procedure

- Reaction Setup: In a 50 mL Erlenmeyer flask, combine bromobenzene (2.0 mL) and benzoyl chloride (3.3 mL).[\[3\]](#)[\[10\]](#)
- Catalyst Addition: While stirring the mixture, carefully add anhydrous aluminum chloride (4.0 g) in three portions.[\[10\]](#) The reaction is exothermic and will produce hydrogen chloride (HCl) gas; therefore, this step must be performed in a fume hood.[\[11\]](#)

- Reaction: Heat the flask in a boiling water bath for approximately 20 minutes. The mixture will turn into a dark red liquid.[1][2][10]
- Quenching: After heating, cool the reaction flask to room temperature. Carefully pour the cooled mixture onto crushed ice in a beaker to decompose the aluminum chloride complex. [1][11]
- Neutralization: Make the resulting solution alkaline by adding 10% sodium hydroxide (NaOH) solution.[1][10] This step dissolves any unreacted benzoic acid and aluminum salts.[10] An oily precipitate may form.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[10] Combine the organic extracts.
- Drying and Solvent Removal: Dry the combined ether extracts over anhydrous magnesium sulfate (MgSO₄).[10] Filter to remove the drying agent and then remove the diethyl ether using a rotary evaporator.[1]
- Purification: Recrystallize the crude solid product from light petroleum (or ethanol) to yield pure, colorless crystals of **4-bromobenzophenone**.[1][10][12]
- Characterization: Record the final yield and determine the melting point of the purified product.[2] Analyze the product using IR and NMR spectroscopy to confirm its identity.[1][2]

Experimental Workflow for Synthesis

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